An In-Depth Technical Guide to 4-Isopropylfuran-2-carbaldehyde
An In-Depth Technical Guide to 4-Isopropylfuran-2-carbaldehyde
CAS Number: 16015-07-9
Abstract
This technical guide provides a comprehensive overview of 4-isopropylfuran-2-carbaldehyde, a key heterocyclic building block in synthetic organic and medicinal chemistry. The document delineates its fundamental physicochemical properties, detailed synthetic routes with mechanistic insights, characteristic analytical data, and significant applications, particularly its role as a pivotal intermediate in the development of novel therapeutics such as CXCR2 receptor antagonists. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven protocols.
Introduction and Strategic Importance
4-Isopropylfuran-2-carbaldehyde, also known as 4-(1-methylethyl)-2-furancarboxaldehyde, is a substituted furan derivative that has emerged as a valuable precursor in the synthesis of complex organic molecules. The furan scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, prized for its ability to engage in various non-covalent interactions with biological targets.[1][2] The presence of a reactive aldehyde at the 2-position and an isopropyl group at the 4-position offers distinct points for chemical modification, making it a versatile intermediate.
The aldehyde functionality serves as a crucial handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, chalcones, and other heterocyclic systems.[3] The isopropyl group, in contrast, provides steric bulk and lipophilicity, which can be critical for modulating the pharmacokinetic and pharmacodynamic profiles of a final drug candidate, influencing factors such as metabolic stability and receptor binding affinity. Its most notable application lies in the synthesis of advanced intermediates for potent and selective antagonists of the human chemokine receptor CXCR2, a G-protein coupled receptor implicated in a range of inflammatory diseases and cancer.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is foundational to its effective use in synthesis and research.
Physical and Chemical Properties
The key physicochemical properties of 4-isopropylfuran-2-carbaldehyde are summarized in the table below. This data is essential for reaction setup, solvent selection, and purification design.
| Property | Value | Source(s) |
| CAS Number | 16015-07-9 | [Multiple] |
| Molecular Formula | C₈H₁₀O₂ | [Multiple] |
| Molecular Weight | 138.16 g/mol | [Multiple] |
| Appearance | Colorless to pale yellow liquid (estimated) | N/A |
| Boiling Point | 92-95 °C (at 13 Torr) | N/A |
| Predicted Density | 1.031 ± 0.06 g/cm³ | N/A |
| SMILES | CC(C)c1cc(oc1)C=O | [Multiple] |
| InChI Key | RNFIHRJWAKWIEM-UHFFFAOYSA-N | [Multiple] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 4-isopropylfuran-2-carbaldehyde after synthesis. Below are the anticipated spectral data based on the analysis of furan-2-carbaldehyde and its alkylated derivatives.[6]
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¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.
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Aldehyde Proton (CHO): A singlet is expected around δ 9.5-9.7 ppm.
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Furan Ring Protons: Two distinct signals are anticipated. The proton at the C5 position (adjacent to the oxygen) is expected as a singlet or a fine doublet around δ 7.6-7.8 ppm. The proton at the C3 position (adjacent to the isopropyl group) will appear as a singlet around δ 6.5-6.7 ppm.
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Isopropyl Group Protons: A septet for the methine proton (CH) is expected around δ 3.0-3.3 ppm, coupled to the six equivalent methyl protons, which will appear as a doublet around δ 1.2-1.4 ppm.
-
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the carbon skeleton.[7][8]
-
Carbonyl Carbon (C=O): δ 175-180 ppm.
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Furan Ring Carbons: Four distinct signals are expected: C2 (bearing the aldehyde) ~δ 152-154 ppm; C5 ~δ 148-150 ppm; C4 (bearing the isopropyl group) ~δ 135-140 ppm; and C3 ~δ 115-120 ppm.
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Isopropyl Group Carbons: Methine (CH) ~δ 28-32 ppm; Methyl (CH₃) ~δ 22-24 ppm.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
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Furan Ring C=C and C-O Stretches: Multiple bands are expected in the fingerprint region (1300-1600 cm⁻¹).
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Synthesis of 4-Isopropylfuran-2-carbaldehyde
The synthesis of 4-isopropylfuran-2-carbaldehyde is not a single-step process and typically involves the sequential introduction of the isopropyl and formyl groups onto a furan core. The strategic choice of which group to introduce first is critical, as substituent directing effects heavily influence the regioselectivity of electrophilic aromatic substitution on the furan ring. The most logical and field-proven pathway involves the initial alkylation of a furan derivative followed by formylation, which reliably directs the aldehyde to the C2 position.
Synthetic Strategy Overview
The recommended synthetic pathway proceeds in two main stages:
-
Stage 1: Friedel-Crafts Alkylation to introduce the isopropyl group onto the furan ring, yielding 2-isopropylfuran.
-
Stage 2: Vilsmeier-Haack Formylation of 2-isopropylfuran to regioselectively install the carbaldehyde group at the C5 position (which becomes the C2 position in the final named product).
Caption: High-level two-stage synthesis pathway.
Detailed Experimental Protocols
The following protocols are adapted from well-established procedures for analogous transformations on furan substrates, providing a robust and reliable methodology.[9][10][11]
Principle: This reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst generates an isopropyl carbocation (or a polarized complex) that is then attacked by the electron-rich furan ring.[10][11] The reaction is typically directed to the C2 position.
Materials & Reagents:
-
Furan
-
2-Chloropropane (or Propene)
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under nitrogen. Cool the suspension to -20 °C using a suitable cooling bath.
-
Substrate Addition: Slowly add a solution of furan (1.0 equivalent) in anhydrous DCM to the catalyst suspension via the dropping funnel, ensuring the internal temperature does not exceed -15 °C.
-
Alkylating Agent Addition: Add 2-chloropropane (1.2 equivalents) dropwise to the stirred mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting furan is consumed.
-
Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice. Carefully add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude 2-isopropylfuran can be purified by fractional distillation.
Principle: This reaction introduces the formyl group onto the most electron-rich, sterically accessible position of the furan ring, which is C5. The electrophile is the chloroiminium "Vilsmeier reagent," generated in situ from DMF and POCl₃.[9][12]
Materials & Reagents:
-
2-Isopropylfuran (from Stage 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Sodium acetate (CH₃COONa)
-
Diethyl ether (Et₂O)
Procedure:
-
Vilsmeier Reagent Preparation: In a dry three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (1.2 equivalents) to 0 °C in an ice-water bath. Add POCl₃ (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. A viscous oil or solid Vilsmeier reagent will form. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation: Dilute the prepared reagent with anhydrous DCE. Add a solution of 2-isopropylfuran (1.0 equivalent) in DCE dropwise to the reagent, keeping the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. Add a solution of sodium acetate (3.0 equivalents) in water to hydrolyze the intermediate iminium salt. Stir vigorously for 1 hour.
-
Extraction: Extract the product from the aqueous mixture using diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure 4-isopropylfuran-2-carbaldehyde.
Caption: Vilsmeier-Haack reaction workflow.
Application in Drug Discovery: A CXCR2 Antagonist Intermediate
The primary driver for the synthesis of 4-isopropylfuran-2-carbaldehyde in the pharmaceutical sector is its utility as a key intermediate for CXCR2 antagonists.[4] The CXCR2 receptor is a validated target for inflammatory diseases, and its antagonists are being explored for conditions like COPD and in immuno-oncology.[5][13]
The 4-isopropylfuran-2-carbaldehyde moiety is typically incorporated into a larger molecular scaffold. The aldehyde group is often used to construct a core heterocyclic system, for example, through condensation with an amine-containing fragment to form a pyrimidine or a related ring system.
Caption: General synthetic utility in antagonist synthesis.
In this context, the furan ring acts as a rigid spacer and its substituents play a crucial role in the Structure-Activity Relationship (SAR). The isopropyl group can occupy a specific hydrophobic pocket within the receptor binding site, enhancing potency and selectivity. The ability to readily synthesize this specific aldehyde allows medicinal chemists to systematically explore how modifications to this region of the molecule impact its overall biological activity.
Conclusion
4-Isopropylfuran-2-carbaldehyde (CAS: 16015-07-9) is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex molecular architectures. Its synthesis, achievable through a logical sequence of Friedel-Crafts alkylation and Vilsmeier-Haack formylation, is robust and scalable. The well-defined physicochemical and spectroscopic properties of this compound ensure its reliable characterization and use. For drug development professionals, its role as a key precursor to a promising class of CXCR2 antagonists underscores its importance and justifies its inclusion in modern synthetic libraries. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in advanced chemical research.
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